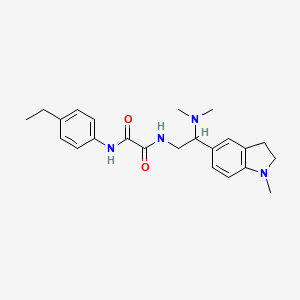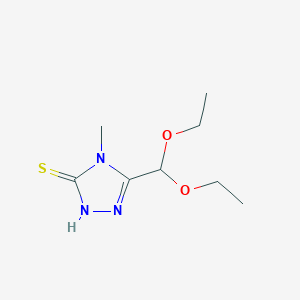
2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a nitrophenoxy group and a trimethylquinoline moiety, which are connected through an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide typically involves the following steps:
Formation of the nitrophenoxy intermediate: This can be achieved by nitration of phenol to introduce the nitro group, followed by etherification to attach the phenoxy group.
Synthesis of the trimethylquinoline intermediate: This involves the alkylation of quinoline to introduce the methyl groups at the 2, 6, and 8 positions.
Coupling reaction: The final step involves the coupling of the nitrophenoxy intermediate with the trimethylquinoline intermediate through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the substitution.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: 2-(4-aminophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-nitrophenoxy)acetic acid and 2,6,8-trimethylquinoline.
科学的研究の応用
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Used in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: Employed as a probe or tool compound to study biological processes and pathways.
作用機序
The mechanism of action of 2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenoxy and trimethylquinoline moieties could play crucial roles in binding to the target and exerting the desired biological effect.
類似化合物との比較
Similar Compounds
2-(4-nitrophenoxy)-N-(2,6-dimethylquinolin-4-yl)acetamide: Similar structure but with one less methyl group on the quinoline ring.
2-(4-aminophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide: Reduction product of the nitro compound.
2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)propionamide: Similar structure but with a propionamide linkage instead of acetamide.
Uniqueness
2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide is unique due to the specific combination of the nitrophenoxy and trimethylquinoline moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12-8-13(2)20-17(9-12)18(10-14(3)21-20)22-19(24)11-27-16-6-4-15(5-7-16)23(25)26/h4-10H,11H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPQMRQPYMBQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B3010379.png)
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3010382.png)
![Methyl 3-[(5-chloro-2-methylthiopyrimidin-4-yl)carbonylamino]propanoate](/img/structure/B3010383.png)











